molecular formula C17H20N2O2S B5751567 N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5751567
M. Wt: 316.4 g/mol
InChI Key: ZAETYBBSEKLIOO-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)aniline with 2-methoxy-4-(methylsulfanyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and methylsulfanyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19(2)13-7-5-12(6-8-13)18-17(20)15-10-9-14(22-4)11-16(15)21-3/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAETYBBSEKLIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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